molecular formula C7H13BrO B6274357 1-(bromomethyl)-2-methoxycyclopentane, Mixture of diastereomers CAS No. 2160632-39-1

1-(bromomethyl)-2-methoxycyclopentane, Mixture of diastereomers

Cat. No.: B6274357
CAS No.: 2160632-39-1
M. Wt: 193.08 g/mol
InChI Key: DGPFLAUOZBVWOH-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methoxycyclopentane is an organic compound that exists as a mixture of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(bromomethyl)-2-methoxycyclopentane typically involves the bromination of 2-methoxycyclopentane. This can be achieved through the reaction of 2-methoxycyclopentane with bromine (Br2) in the presence of a suitable solvent like dichloromethane (CH2Cl2). The reaction proceeds via a free radical mechanism, leading to the formation of the bromomethyl derivative .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, separation techniques such as high-performance liquid chromatography (HPLC) can be employed to isolate the desired diastereomers .

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-methoxycyclopentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding carbonyl compounds.

Common Reagents and Conditions:

Major Products:

    Substitution: 1-(Hydroxymethyl)-2-methoxycyclopentane, 1-(cyanomethyl)-2-methoxycyclopentane.

    Elimination: 2-Methoxycyclopentene.

    Oxidation: 2-Methoxycyclopentanone

Scientific Research Applications

1-(Bromomethyl)-2-methoxycyclopentane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(bromomethyl)-2-methoxycyclopentane involves its reactivity as a brominated compound. The bromine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles. Additionally, the methoxy group can undergo oxidation, leading to the formation of reactive intermediates that can further react with other molecules. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

    1-(Chloromethyl)-2-methoxycyclopentane: Similar structure but with a chlorine atom instead of bromine.

    1-(Bromomethyl)-2-ethoxycyclopentane: Similar structure but with an ethoxy group instead of methoxy.

    2-Bromo-1-methoxycyclopentane: Bromine and methoxy groups are on different carbon atoms.

Uniqueness: 1-(Bromomethyl)-2-methoxycyclopentane is unique due to the presence of both bromomethyl and methoxy groups on the cyclopentane ring. This combination of functional groups imparts distinct reactivity and physical properties, making it valuable for specific synthetic applications .

Properties

CAS No.

2160632-39-1

Molecular Formula

C7H13BrO

Molecular Weight

193.08 g/mol

IUPAC Name

1-(bromomethyl)-2-methoxycyclopentane

InChI

InChI=1S/C7H13BrO/c1-9-7-4-2-3-6(7)5-8/h6-7H,2-5H2,1H3

InChI Key

DGPFLAUOZBVWOH-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC1CBr

Purity

95

Origin of Product

United States

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